molecular formula C9H6N2O5 B1663971 1-Methyl-7-nitroisatoic anhydride CAS No. 73043-80-8

1-Methyl-7-nitroisatoic anhydride

Cat. No. B1663971
Key on ui cas rn: 73043-80-8
M. Wt: 222.15 g/mol
InChI Key: MULNCJWAVSDEKJ-UHFFFAOYSA-N
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Patent
US08318424B2

Procedure details

To a suspension of 0.1656 g (4.14 mmoles) of sodium hydride (60% in mineral oil) in 20 mL DMF was added a solution of 0.6584 g (3.16 mmoles) of 4-nitroisatoic anhydride in 20 mL DMF. After stirring a few minutes at room temperature, a clear orange solution formed. 0.2615 g (3.2 mmoles) of methyl iodide was added to the reaction, and the mixture was stirred at room temperature for 4 hours. The reaction was poured into 50 mL of cold 1 N HCl, and the resulting bright orange precipitate was filtered and washed sequentially with water and ether to give 608.3 mg (86%) of product. 1H NMR (CO(CD3)2, 400 MHz,) δ 3.69 (s, 3H, —NCH3—), 8.12 (dd, J=8.8 Hz, 2 Hz, 1H, ArH), 8.2 (d, J=2 Hz, 1H, ArH), 8.34 (d, J=8.4 Hz, 1H, ArH).
Quantity
0.1656 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6584 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.2615 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]2[NH:14][C:13](=[O:15])[O:12][C:10](=[O:11])[C:9]2=[CH:16][CH:17]=1)([O-:5])=[O:4].[CH3:18]I.Cl>CN(C=O)C>[CH3:18][N:14]1[C:13](=[O:15])[O:12][C:10](=[O:11])[C:9]2[CH:16]=[CH:17][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]1=2 |f:0.1|

Inputs

Step One
Name
Quantity
0.1656 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.6584 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC(N2)=O)=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.2615 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring a few minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear orange solution formed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the resulting bright orange precipitate was filtered
WASH
Type
WASH
Details
washed sequentially with water and ether

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 608.3 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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